4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
The compound “4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxine moiety, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide derivatives has been described as potential PARP1 inhibitors . Another study reported the synthesis of novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid .
Scientific Research Applications
Orexin Receptor Antagonists and Binge Eating
Research has explored the role of orexin receptors (OXRs) in compulsive food consumption, particularly in the context of binge eating (BE) in female rats. Compounds like GSK1059865, a selective OX1R antagonist, have shown to selectively reduce BE for highly palatable food without affecting standard food intake, suggesting that OX1R mechanisms play a significant role in BE and may represent a novel pharmacological target for treating eating disorders with a compulsive component (Piccoli et al., 2012).
Stereoselective Synthesis of Heterocycles
Another area of application involves the stereoselective synthesis of polyheterobicyclic and tricyclic systems from p-quinols upon reaction with aldehydes or benzaldimines. These reactions, facilitated by basic catalysis, provide access to complex heterocyclic structures that can have significant implications in medicinal chemistry and drug design (García-García et al., 2014).
Analgesic Activity of Piperidinol Derivatives
The synthesis and evaluation of aromatic carboxylic esters of 1-methyl-4-piperidinol and their analgesic activities have been studied. These compounds, particularly 3,4-dimethoxybenzoate 23, showed significant analgesic activity in the mouse hot-plate assay, indicating their potential as non-opioid analgesics with minimal dependence liability (Waters, 1978).
Mechanism of Action
Target of Action
The compound 4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one primarily targets the CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its target, the CB2 receptors, by binding to them . This binding action can trigger a series of biochemical reactions within the cell, leading to changes in the cell’s function or state. The exact nature of these changes can vary depending on the specific characteristics of the compound and the type of cell in which the CB2 receptors are located.
Biochemical Pathways
Upon binding to the CB2 receptors, this compound can affect several biochemical pathways. These pathways are involved in various physiological processes, including pain sensation, mood regulation, and memory formation . The downstream effects of these pathways can have significant impacts on the overall functioning of the body.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with the CB2 receptors and the subsequent biochemical reactions it triggers . These effects can include changes in cell function or state, which can in turn lead to alterations in physiological processes such as pain sensation, mood, and memory.
Properties
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-14-11-16(12-20(24)22(14)2)27-15-7-9-23(10-8-15)21(25)19-13-26-17-5-3-4-6-18(17)28-19/h3-6,11-12,15,19H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDBBDZYIFONLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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